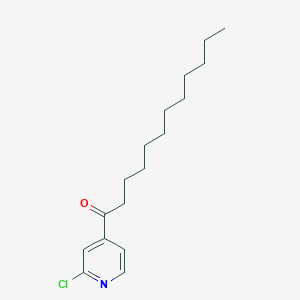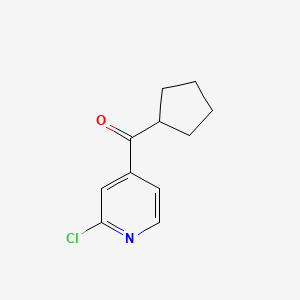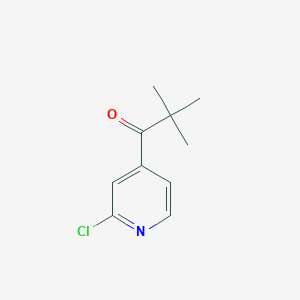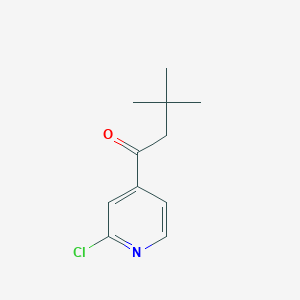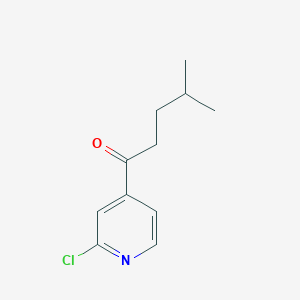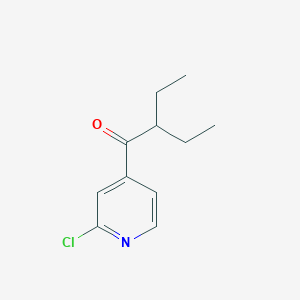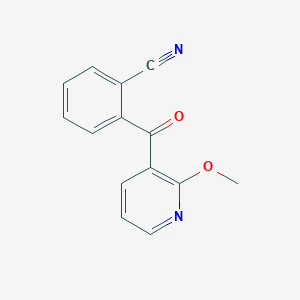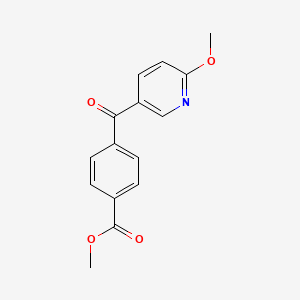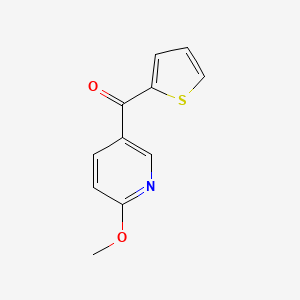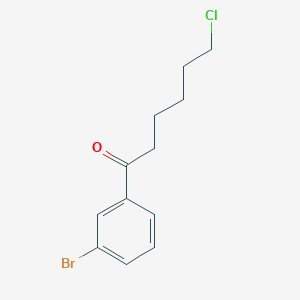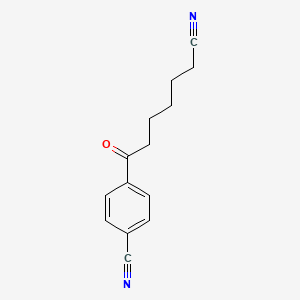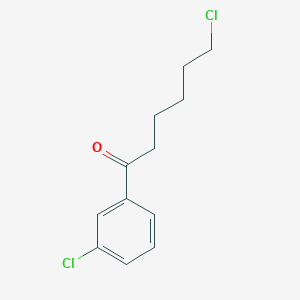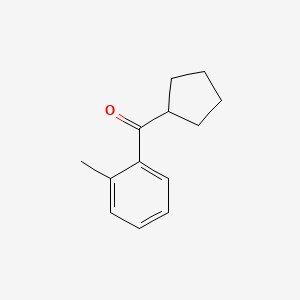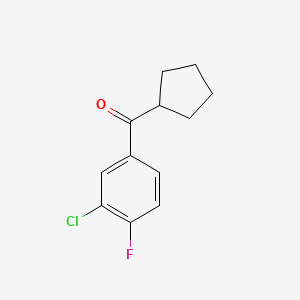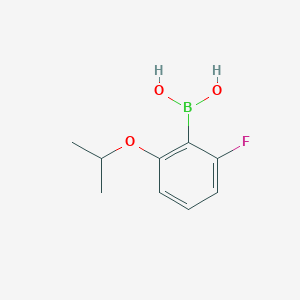
2-Fluoro-6-isopropoxyphenylboronic acid
Descripción general
Descripción
2-Fluoro-6-isopropoxyphenylboronic acid is a chemical compound with the empirical formula C9H12BFO3 . It has a molecular weight of 198.00 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-isopropoxyphenylboronic acid can be represented by the SMILES stringCC(C)Oc1cccc(F)c1B(O)O . The InChI representation is 1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3 . Physical And Chemical Properties Analysis
The melting point of 2-Fluoro-6-isopropoxyphenylboronic acid is between 78-83 °C (lit.) . The compound contains varying amounts of anhydride .Aplicaciones Científicas De Investigación
Antifungal Activity
2-Formylphenylboronic acid and its fluoro-isomers, closely related to 2-Fluoro-6-isopropoxyphenylboronic acid, exhibit notable antifungal properties. Research has shown that these compounds, including 4-fluoro-2-formylphenylboronic acid, are effective against fungal strains like Aspergillus, Fusarium, Penicillium, and Candida. The tautomeric equilibrium and the position of the fluorine substituent are crucial in their antifungal activity (Borys et al., 2019).
Structural and Spectroscopic Analysis
Fluoro-substituted 2-formylphenylboronic acids, similar to 2-Fluoro-6-isopropoxyphenylboronic acid, have been synthesized and characterized through various spectroscopic methods. These studies involve molecular and crystal structure determination and analysis of tautomeric equilibrium with cyclic benzoxaborole form, providing insights into the influence of fluorine substituents on these compounds' properties (Kowalska et al., 2016).
Applications in Experimental Oncology
Phenylboronic acid derivatives, including fluoro-analogues, have been investigated for their antiproliferative potential in cancer cell lines. Compounds like 2-Fluoro-6-formylphenylboronic acid have shown strong cell cycle arrest induction and caspase-3 activation in ovarian cancer cells, indicating their potential as anticancer agents (Psurski et al., 2018).
Synthesis and Chemical Properties
Studies have been conducted on the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of certain pharmaceuticals. This research contributes to understanding the synthesis and chemical properties of fluorine-containing phenylboronic acids (Qiu et al., 2009).
Influence on Adsorption Mechanisms
Research on fluoro and formyl analogues of phenylboronic acids, including 2-fluorophenylboronic acid, has revealed their influence on adsorption mechanisms. This study provides insights into the behavior of these compounds on surfaces, which is essential for various applications in materials science and chemistry (Piergies et al., 2013).
Influence on Properties of Phenylboronic Compounds
Fluoro-substituted boronic acids and their derivatives have been analyzed for their unique properties, such as acidity, hydrolytic stability, and spectroscopic properties. This research is crucial for understanding the role of fluorine atoms in modifying the properties of these compounds (Gozdalik et al., 2017).
Propiedades
IUPAC Name |
(2-fluoro-6-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAMTUDWTJMGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584540 | |
| Record name | {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-isopropoxyphenylboronic acid | |
CAS RN |
870777-17-6 | |
| Record name | B-[2-Fluoro-6-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-Fluoro-6-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



